molecular formula C8H7BrN4 B6165259 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1016828-38-8

1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B6165259
CAS No.: 1016828-38-8
M. Wt: 239.1
InChI Key:
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Description

1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the bromine and methyl groups on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-methylbenzonitrile.

    Formation of Tetrazole Ring: The nitrile group is converted into a tetrazole ring through a cycloaddition reaction with sodium azide (NaN3) in the presence of a suitable catalyst, such as copper sulfate (CuSO4).

    Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures (100-150°C) for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification steps, and safety measures to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 1-(4-amino-2-methylphenyl)-1H-1,2,3,4-tetrazole or 1-(4-mercapto-2-methylphenyl)-1H-1,2,3,4-tetrazole.

    Coupling Products: Complex biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to interact with active sites in proteins.

Comparison with Similar Compounds

  • 1-(4-bromo-2-methylphenyl)ethanone
  • 4-bromo-2-methylphenol
  • 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone

Comparison:

  • 1-(4-bromo-2-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds that lack this ring structure.
  • 1-(4-bromo-2-methylphenyl)ethanone and 4-bromo-2-methylphenol are simpler molecules with different functional groups, leading to different reactivity and applications.
  • 1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanone contains a trifluoromethyl group, which can significantly alter its chemical behavior and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1016828-38-8

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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